molecular formula C14H22N2 B2647399 1-Benzylazocan-3-amine CAS No. 2044927-34-4

1-Benzylazocan-3-amine

Cat. No. B2647399
CAS RN: 2044927-34-4
M. Wt: 218.344
InChI Key: YHQJRFDYJPWBLJ-UHFFFAOYSA-N
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Description

1-Benzylazocan-3-amine is a chemical compound that belongs to the azocane family of organic compounds. It has a CAS Number of 2044927-34-4 and a molecular weight of 218.34 . The IUPAC name for this compound is this compound . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2/c15-14-9-5-2-6-10-16 (12-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,15H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can react rapidly with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties of this compound were not found in the search results.

Scientific Research Applications

Directed Amination Techniques

Directed amination of non-acidic arene C-H bonds represents a significant advancement in synthetic chemistry, offering a method for the straightforward preparation of ortho-aminobenzoic acid derivatives and benzylamine derivatives. This approach, catalyzed by a Cu(OAc)2 and Ag2CO3 cocatalyst system, showcases high generality, functional-group tolerance, and has implications for pharmaceutical synthesis and materials science (Tran, Roane, & Daugulis, 2013).

Antitumor Applications

Research into amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles has demonstrated highly selective, potent antitumor properties. This includes the development of water-soluble, chemically stable prodrugs that revert to their parent amine in vivo, showcasing a potential pathway for the treatment of breast and ovarian cancer with manageable side effects (Bradshaw et al., 2002).

Catalysis and Drug Discovery

Iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds utilizes 1,2,3,4-tetrazole as a nitrene precursor, highlighting a cost-effective method for synthesizing benzylamine derivatives with applications in medicinal chemistry and drug discovery (Khatua et al., 2022).

Synthesis of Benzimidazoimidazoles

A novel carbonylative approach to the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles through oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, followed by in situ conjugated addition, provides a pathway to synthesize complex molecules for pharmaceutical applications (Veltri et al., 2018).

PARP Inhibitor Discovery

The discovery and development of PARP inhibitors , such as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), for cancer treatment is another application. These compounds exhibit excellent PARP enzyme and cellular potency, are orally bioavailable, and have shown efficacy in cancer models (Penning et al., 2009).

properties

IUPAC Name

1-benzylazocan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-14-9-5-2-6-10-16(12-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQJRFDYJPWBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CN(CC1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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